molecular formula C10H18 B14368918 1,2-Diethylcyclohex-1-ene CAS No. 93112-32-4

1,2-Diethylcyclohex-1-ene

Cat. No.: B14368918
CAS No.: 93112-32-4
M. Wt: 138.25 g/mol
InChI Key: VJKWRJZRTVBJTH-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexenes in Chemical Synthesis and Theory

Substituted cyclohexenes are a pivotal class of carbocyclic compounds that feature prominently in the landscape of modern organic chemistry. Their prevalence is notable in a wide array of biologically active molecules, including natural products and pharmaceutical agents. The six-membered ring of cyclohexene (B86901) can exist in various conformations, with the half-chair form being the most stable. This structural feature, combined with the reactivity of the carbon-carbon double bond, makes substituted cyclohexenes versatile building blocks in organic synthesis.

The synthetic utility of these compounds is demonstrated through their participation in a multitude of chemical transformations. Electrophilic additions, such as hydrohalogenation and hydration, allow for the introduction of a variety of functional groups across the double bond. For instance, the addition of hydrogen halides to cyclohexene derivatives is a classic example of a polar, electrophilic addition reaction. hmdb.ca Furthermore, substituted cyclohexenes are key substrates in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for the construction of complex cyclic systems. hmdb.ca The double bond can also undergo oxidative cleavage, for example with ozone (ozonolysis) or potassium permanganate (B83412), to yield dicarbonyl compounds, which are themselves valuable synthetic intermediates. pearson.compearson.commasterorganicchemistry.com

The development of new synthetic methodologies for the regio- and stereocontrolled synthesis of multisubstituted cyclohexenes is an active area of research. rsc.org Such methods are crucial for accessing specific isomers required for the synthesis of complex target molecules. The functional group tolerance and regioselectivity of these reactions are key considerations for their application in multistep syntheses. nih.gov

Scope and Context of Academic Inquiry into 1,2-Diethylcyclohex-1-ene

While the broader class of substituted cyclohexenes has been extensively studied, academic inquiry specifically into this compound is more limited in the publicly available scientific literature. Much of the detailed spectroscopic and physical data available is for the closely related analogue, 1,2-dimethylcyclohexene (B155917). nih.govnist.govnist.govnist.gov Nevertheless, the chemical behavior of this compound can be inferred from the established reactivity of the 1,2-dialkylcyclohexene scaffold.

Research interest in this compound and its analogues lies in their utility as model substrates for studying the mechanisms and outcomes of various organic reactions. For example, the reaction of this compound with a dilute aqueous solution of sulfuric acid is a subject of academic exercises exploring acid-catalyzed hydration. chegg.com Similarly, its reaction with potassium permanganate serves as a model for oxidative cleavage of a tetrasubstituted alkene. pearson.compearson.com

The hydrogenation of this compound to form 1,2-diethylcyclohexane is another area of interest, particularly in the context of stereochemistry. pearson.com Due to the planar nature of the double bond, hydrogenation typically occurs from one face of the ring, leading to the cis isomer of the corresponding cyclohexane (B81311).

Although detailed research findings on this compound are not abundant, its chemical properties can be predicted and understood through the lens of its structural features and the extensive knowledge base on substituted cyclohexenes.

Interactive Data Tables

The following tables provide key data for this compound and its close analogue, 1,2-dimethylcyclohexene, for comparative purposes.

Table 1: Physical and Chemical Properties

PropertyThis compound (Predicted/Inferred)1,2-Dimethylcyclohexene (Experimental/Calculated)
Molecular Formula C10H18C8H14 nist.govnist.govnist.gov
Molar Mass 138.25 g/mol 110.20 g/mol nih.gov
Boiling Point Not availableNot available
Density Not availableNot available
CAS Number Not available1674-10-8 nist.govnist.govnist.gov

Table 2: Spectroscopic Data (for 1,2-Dimethylcyclohexene)

Spectroscopic TechniqueKey Features
¹H NMR Data available from various sources. nih.gov
¹³C NMR Data available from various sources. nih.gov
Infrared (IR) Spectroscopy C-H stretch for sp² carbons expected slightly above 3000 cm⁻¹, and for sp³ carbons just below 3000 cm⁻¹. A C=C stretch is expected in the 1680-1640 cm⁻¹ region. vscht.czmsu.edu Vapor phase IR data is available. nih.gov
Mass Spectrometry (MS) Electron ionization mass spectrum data is available. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93112-32-4

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,2-diethylcyclohexene

InChI

InChI=1S/C10H18/c1-3-9-7-5-6-8-10(9)4-2/h3-8H2,1-2H3

InChI Key

VJKWRJZRTVBJTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)CC

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of 1,2 Diethylcyclohex 1 Ene

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich carbon-carbon double bond is attacked by an electrophile. For 1,2-Diethylcyclohex-1-ene, a tetrasubstituted cyclic alkene, these reactions proceed through specific intermediates and stereochemical outcomes.

Hydration Mechanisms, Including Acid-Catalyzed Addition of Water

The acid-catalyzed hydration of an alkene involves the addition of water across the double bond to form an alcohol. masterorganicchemistry.comchemistrysteps.com This reaction is typically performed by treating the alkene with a strong aqueous acid, such as sulfuric acid. masterorganicchemistry.com

The mechanism begins with the protonation of the alkene's double bond by the acid catalyst (e.g., hydronium ion, H₃O⁺) to form a carbocation intermediate. chemistrysteps.comyoutube.com In the case of this compound, the double bond is symmetrical, so the initial protonation can occur on either of the two carbons of the double bond, leading to the formation of a tertiary carbocation. This step is the rate-determining step of the reaction. chemistrysteps.com

Subsequently, a water molecule, acting as a nucleophile, attacks the positively charged carbon of the carbocation. youtube.com This results in the formation of a protonated alcohol (an oxonium ion). The final step is the deprotonation of the oxonium ion by a water molecule or another base present in the medium, which regenerates the acid catalyst and yields the final alcohol product, 1,2-diethylcyclohexan-1-ol. chemistrysteps.com

Due to the planar nature of the carbocation intermediate, the nucleophilic attack by water can occur from either face of the ring (top or bottom) with equal probability. youtube.comlibretexts.org This lack of stereochemical control means that the reaction is not stereoselective, resulting in a racemic mixture of syn- and anti-addition products if chiral centers are formed. masterorganicchemistry.comlibretexts.org

Table 1: Key Steps in Acid-Catalyzed Hydration of this compound

Step Description Intermediate/Product
1 Protonation of the C=C double bond Tertiary carbocation
2 Nucleophilic attack by water Protonated alcohol (oxonium ion)

| 3 | Deprotonation | 1,2-Diethylcyclohexan-1-ol |

Halogenation Processes, such as Bromination of Cyclic Alkenes

The halogenation of alkenes, such as with bromine (Br₂), results in the formation of a vicinal dihalide. chemistrysteps.com When cyclohexene (B86901) or its derivatives react with bromine, the reaction proceeds via an anti-addition mechanism. chemistrysteps.commasterorganicchemistry.com This means the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com

The reaction is initiated by the interaction of the electron-rich π bond of the alkene with the bromine molecule, which becomes polarized. chemguide.co.uklibretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where one bromine atom is bonded to both carbons of the original double bond. chemguide.co.ukyoutube.comlibretexts.org This intermediate prevents rotation around the carbon-carbon bond. ladykeanecollege.edu.in

The second step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbons of the bromonium ion. youtube.com This attack occurs from the side opposite to the bridging bromine atom, in a process similar to an Sₙ2 reaction. stackexchange.com This backside attack is responsible for the observed anti-stereochemistry of the addition, leading to the formation of a trans-dihalide product. chemistrysteps.comlibretexts.orgyoutube.com

For this compound, bromination would result in the formation of trans-1,2-dibromo-1,2-diethylcyclohexane. The initial formation would be the diaxial conformer, which may then flip to the more stable diequatorial conformation, if possible. stackexchange.com Because the initial attack of bromine can occur from either face of the cyclohexene ring, a racemic mixture of enantiomers is produced. chemistrysteps.commasterorganicchemistry.com

Table 2: Stereochemical Outcome of Bromination of Cyclohexene Derivatives

Starting Alkene Reagent Key Intermediate Product Stereochemistry
Cyclohexene Br₂ Cyclic Bromonium Ion trans-1,2-dibromocyclohexane chemistrysteps.com

Oxidative Cleavage Pathways, including Ozonolysis and Potassium Permanganate (B83412) Oxidations

Oxidative cleavage reactions break both the sigma and pi bonds of the carbon-carbon double bond, leading to the formation of carbonyl-containing compounds. byjus.com

Ozonolysis is a powerful method for cleaving double bonds. wikipedia.org The reaction involves treating the alkene with ozone (O₃), followed by a work-up step. byjus.com Ozone first adds to the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide, also known as a molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (a trioxolane). wikipedia.orgchemistrysteps.com

The subsequent work-up determines the final products. A reductive work-up, typically using dimethyl sulfide (B99878) ((CH₃)₂S) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. chemistrysteps.com For a tetrasubstituted alkene like this compound, where neither of the double bond carbons has a hydrogen atom, ozonolysis with a reductive work-up will break the ring and produce a single diketone molecule. Specifically, the product would be octane-3,6-dione. This is analogous to the ozonolysis of 1,2-dimethylcyclohexene (B155917), which yields a diketone. chegg.com

Potassium Permanganate (KMnO₄) is another strong oxidizing agent that can cleave carbon-carbon double bonds. The reaction conditions (temperature and concentration) determine the extent of oxidation. Under hot, acidic, or concentrated basic conditions, potassium permanganate will cleave the double bond of this compound. Since the alkene is tetrasubstituted, the initial cleavage would form a diketone (octane-3,6-dione), similar to ozonolysis. Unlike ozonolysis, which can be controlled to stop at the aldehyde/ketone stage, hot KMnO₄ can further oxidize other parts of the molecule if susceptible groups are present.

Table 3: Products of Oxidative Cleavage of this compound

Reagent Work-up Intermediate Final Product
1. O₃ (Ozone) 2. (CH₃)₂S (Dimethyl Sulfide) Ozonide Octane-3,6-dione

Peroxy Acid Reactions and Epoxidation Mechanisms

Epoxidation is the reaction of an alkene with a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (or oxirane). libretexts.orgyoutube.com An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom. libretexts.org

The epoxidation mechanism is a concerted process, meaning all bond-forming and bond-breaking events occur in a single step. libretexts.orgchemistrysteps.com The peroxy acid delivers an oxygen atom to the alkene, and the reaction proceeds through a cyclic transition state. libretexts.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. chemistrysteps.com The addition of the oxygen atom occurs on the same face of the double bond, a process known as syn-addition. libretexts.orgchemistrysteps.com

For this compound, reaction with a peroxy acid would yield 1,2-diethyl-7-oxabicyclo[4.1.0]heptane. Since the alkene is planar, the peroxy acid can attack from either the top or bottom face, resulting in the formation of a racemic mixture of the two possible enantiomers of the epoxide. The reaction is generally faster for more electron-rich, substituted alkenes. libretexts.org

Table 4: Epoxidation of this compound

Reagent Mechanism Stereochemistry Product

Ene Reactions and Cycloadditions

Intermolecular Ene Reactions of Cyclohexene Analogues

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new sigma bond, the migration of the double bond in the ene, and a 1,5-hydrogen shift. wikipedia.org

The reactivity of the ene component is influenced by the substitution pattern of the alkene. Generally, the reactivity order for thermal ene reactions is: 1,1-disubstituted > trisubstituted > tetrasubstituted > monosubstituted > 1,2-disubstituted alkenes. brandeis.edu Lewis acid catalysis can alter this reactivity, making alkenes that form more stable carbocation-like intermediates more reactive. wikipedia.org

This compound is a tetrasubstituted alkene. According to the general reactivity trend for thermal ene reactions, it would be expected to be a relatively unreactive ene component. brandeis.edu The reaction requires the presence of an allylic hydrogen, which this compound possesses at the C3 and C6 positions of the cyclohexene ring. For an intermolecular ene reaction to occur, it would need to react with a suitable enophile, typically an electron-deficient alkene or alkyne. However, these reactions often require high temperatures, especially for less reactive enes. wikipedia.orgbrandeis.edu

Diels-Alder and [4+2] Cycloaddition Strategies for Cyclohexene Ring Formation

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings, providing a powerful method for constructing cyclohexene derivatives. rdd.edu.iqwikipedia.org This reaction is a pericyclic, concerted [4+2] cycloaddition involving the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of an alkene, known as the dienophile. rdd.edu.iqorganic-chemistry.org The driving force for this electrocyclic reaction is the energetically favorable formation of two new sigma (σ) bonds and one new pi (π) bond from the starting π-bonds. organic-chemistry.org

The synthesis of a 1,2-disubstituted cyclohexene ring, such as the core structure of this compound, can be envisioned through the strategic selection of a substituted diene and dienophile. The reaction's utility is enhanced by its high degree of predictability and control over regio- and stereochemistry. wikipedia.orgucla.edu Generally, the reaction rate is accelerated when the dienophile is substituted with electron-withdrawing groups (EWGs) and the diene possesses electron-donating groups (EDGs). libretexts.orgmasterorganicchemistry.com However, "inverse-electron-demand" Diels-Alder reactions, where the electronic roles are reversed, are also possible. organic-chemistry.org

To form a 1,2-diethyl substituted cyclohexene ring, a diene with ethyl groups at the C2 and C3 positions could react with a simple dienophile like ethene. Alternatively, a diene could react with a 1,2-diethyl substituted dienophile. The high stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the reactants is faithfully transferred to the product. slideshare.net Lewis acid catalysts are often employed to enhance the reactivity of hindered or electronically mismatched diene-dienophile pairs, enabling the synthesis of highly substituted cyclohexenes that might otherwise be difficult to prepare. ucla.eduresearchgate.net

Reactant TypeExample Reactant for 1,2-Diethylcyclohexene SkeletonExpected Outcome
Diene3,4-Diethyl-2,4-hexadieneForms a highly substituted cyclohexene ring which, through subsequent steps, could yield this compound.
DienophileEthene or Acetylene
Diene1,3-ButadieneDirectly forms a 1,2-diethylcyclohexene derivative.
Dienophile(Z)-3,4-Diethyl-3-hexene

Elimination Reactions and Competing Pathways

Elimination reactions provide a fundamental route to the synthesis of alkenes, including cyclic alkenes like this compound, typically by removing two substituents from adjacent carbon atoms. These reactions are commonly classified by their reaction mechanisms, primarily the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. lumenlearning.com

E1 and E2 Elimination Mechanisms and Their Stereochemical Implications

The E2 mechanism is a single-step, concerted process where a strong base removes a proton while the leaving group departs simultaneously. lumenlearning.com In cyclohexane (B81311) systems, the E2 reaction has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.org This means both groups must occupy axial positions on the cyclohexane chair conformation for the reaction to proceed efficiently. libretexts.orgiitk.ac.in This requirement can dictate which conformer of a substituted cyclohexane undergoes elimination and can influence the regioselectivity of the resulting double bond. libretexts.org For a precursor such as 1-chloro-1,2-diethylcyclohexane, the formation of this compound via E2 would be favored if a proton on the adjacent carbon can achieve a trans-diaxial orientation with the leaving group.

The E1 mechanism, in contrast, is a two-step process. lumenlearning.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, forming the double bond. libretexts.org Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for a trans-diaxial arrangement, as the leaving group has already departed. lumenlearning.com E1 eliminations often follow Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. chemistrysteps.comlibretexts.org In the case of a 1,2-diethylcyclohexyl carbocation, Zaitsev's rule would favor the formation of the tetrasubstituted alkene, this compound.

FeatureE1 MechanismE2 Mechanism
KineticsUnimolecular (First-order)Bimolecular (Second-order)
MechanismTwo steps, via carbocation intermediate. lumenlearning.comSingle concerted step. lumenlearning.com
Base RequirementWeak base is sufficient. libretexts.orgRequires a strong base. iitk.ac.in
StereochemistryNo specific geometric requirement for H and leaving group.Requires anti-periplanar (trans-diaxial) geometry in cyclohexanes.
RegioselectivityGenerally follows Zaitsev's rule (forms the more substituted alkene). libretexts.orgCan follow Zaitsev's or Hofmann's rule, often dictated by stereochemical constraints. libretexts.org

Competition between Elimination and Substitution Reactions in Cyclohexene Derivatives

In reactions involving alkyl halides, elimination (E1, E2) and nucleophilic substitution (SN1, SN2) are often competing pathways. lumenlearning.comlibretexts.org The structure of the substrate, the nature of the base/nucleophile, and the reaction conditions determine which pathway predominates. pressbooks.publibretexts.org

For a secondary substrate, such as a 1-halo-1,2-diethylcyclohexane, all four mechanisms are theoretically possible. libretexts.org

E2 vs. SN2: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination, as their bulkiness impedes them from acting as nucleophiles at the sterically shielded carbon center. masterorganicchemistry.com Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products. masterorganicchemistry.com For secondary halides, E2 is often favored over SN2 when a strong base is used. libretexts.orgmasterorganicchemistry.com

E1 vs. SN1: These reactions typically occur under solvolysis conditions with a weak base/weak nucleophile (e.g., ethanol (B145695) or water) and proceed through a common carbocation intermediate. libretexts.orgpressbooks.pub Because of this, they are difficult to separate, and a mixture of substitution and elimination products is common. libretexts.org Increasing the reaction temperature generally favors elimination (E1) over substitution (SN1). pressbooks.pub

ConditionFavored Pathway(s)Rationale
Strong, bulky base (e.g., KOt-Bu)E2Steric hindrance prevents nucleophilic attack, favoring proton abstraction. masterorganicchemistry.com
Strong, unhindered base/nucleophile (e.g., NaOEt)E2 and SN2Competition exists; E2 is often the major pathway for secondary halides. masterorganicchemistry.com
Weak base/good nucleophile (e.g., I-, RS-)SN2The species is a better nucleophile than a base, favoring substitution.
Weak base/weak nucleophile (e.g., H₂O, EtOH), HeatE1 and SN1Favors carbocation formation; heat promotes the higher activation energy elimination pathway. pressbooks.pub

Hydrogenation and Reductive Transformations

Hydrogenation is a reductive process that adds hydrogen across a double or triple bond, effectively saturating the molecule. This transformation is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

Catalytic Hydrogenation Stereochemistry of Cyclohexene Derivatives

The catalytic hydrogenation of alkenes is characterized by its distinct stereochemistry. The reaction occurs on the surface of a solid metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org The alkene adsorbs onto the catalyst surface, and then two hydrogen atoms are delivered to the same face of the double bond. libretexts.org This mode of addition is known as syn-addition.

For cyclic alkenes like this compound, this syn-addition dictates that both hydrogen atoms add from the same side of the ring (either both from the top face or both from the bottom face). Consequently, the resulting substituents on the newly formed sp³ carbons will have a cis relationship in the product. For example, the catalytic hydrogenation of 1,2-dimethylcyclohexene yields cis-1,2-dimethylcyclohexane (B165935) as the major product. ucla.edu Applying this principle to this compound, the expected product of catalytic hydrogenation is cis-1,2-diethylcyclohexane.

Stereochemical Challenges in Trans-1,2-diethylcyclohexane Synthesis via Hydrogenation

The inherent syn-addition mechanism of catalytic hydrogenation presents a significant stereochemical challenge for the synthesis of trans-1,2-disubstituted cyclohexanes from their corresponding cyclohexene precursors. pearson.com Since the hydrogenation of this compound delivers both hydrogen atoms to the same face of the double bond, the resulting diethyl groups are forced into a cis configuration relative to each other. pearson.com

Therefore, the direct catalytic hydrogenation of this compound is not a viable method for producing trans-1,2-diethylcyclohexane. The formation of the trans isomer would require anti-addition of hydrogen, where one hydrogen atom adds from the top face and the other from the bottom face, a process that does not occur under standard catalytic hydrogenation conditions. Achieving the trans stereochemistry would necessitate a different synthetic strategy that does not rely on the direct hydrogenation of the corresponding cyclohexene.

ReactantReactionStereochemical OutcomeProduct
This compoundCatalytic Hydrogenation (H₂/Pd, Pt, or Ni)Syn-addition of hydrogen atoms. ucla.educis-1,2-Diethylcyclohexane
This compoundCatalytic Hydrogenation (H₂/Pd, Pt, or Ni)trans-product is not formed.trans-1,2-Diethylcyclohexane (Not synthesized via this method). pearson.com

Compound Index

Compound Name
This compound
1,2-dimethylcyclohexane
1,2-dimethylcyclohexene
1-chloro-1,2-diethylcyclohexane
cis-1,2-diethylcyclohexane
Ethene
Ethanol
Ethoxide
Potassium tert-butoxide
trans-1,2-diethylcyclohexane

Ring-Opening and Isomerization Mechanisms

The reactivity of this compound is largely dictated by the interplay of catalytic influences that can induce ring-opening and the inherent conformational dynamics of its saturated analogue, 1,2-diethylcyclohexane, which governs isomerization pathways.

Catalyzed Ring-Opening Reactions of Cyclohexane Derivatives

The catalyzed ring-opening of naphthenic molecules like cyclohexane derivatives is a critical process in petroleum refining to improve fuel properties. The regioselectivity of the C-C bond cleavage is highly dependent on the catalyst and the structure of the substrate. While specific studies on this compound are not extensively documented, research on closely related compounds, such as 1,2-dimethylcyclohexane, provides significant mechanistic insights that can be extrapolated.

Iridium (Ir) catalysts have been shown to be effective for the ring-opening of dimethylcyclohexane, proceeding through several potential mechanisms. The product distribution is heavily influenced by the catalyst support, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), and the nature of the reactant. researchgate.net

Three primary mechanisms are often considered for the ring-opening of cycloalkanes on metal catalysts:

Dicarbene Mechanism: This pathway typically results in the cleavage of unsubstituted C-C bonds. On a catalyst like Ir/SiO₂, this mechanism is often favored, leading to products with a higher degree of branching. researchgate.netou.edu

Adsorbed Olefin Intermediates: This mechanism involves the formation of an olefinic intermediate on the catalyst surface, which then undergoes C-C bond scission.

Metallocyclobutane Intermediates: This pathway preferentially leads to the cleavage of substituted C-C bonds. Iridium supported on alumina (Ir/Al₂O₃) has demonstrated higher selectivity for this type of ring opening. researchgate.net

For a molecule like 1,2-diethylcyclohexane (the hydrogenated form of this compound), the presence of two ethyl groups on adjacent carbons creates substituted tertiary-tertiary and tertiary-secondary C-C bonds within the ring. Based on studies with dimethylcyclohexane, it is expected that catalysts like Ir/Al₂O₃ would favor the cleavage of these substituted bonds. researchgate.net The cleavage at the C1-C2 bond (tertiary-tertiary) or the C1-C6/C2-C3 bonds (tertiary-secondary) would be more likely than the cleavage of the unsubstituted secondary-secondary C-C bonds. This preference is attributed to the formation of more stable intermediates when the catalyst interacts with the more substituted carbon atoms.

Catalyst SystemPredominant MechanismFavored C-C Bond CleavagePrimary Product Characteristic
Ir/SiO₂DicarbeneUnsubstitutedHigh degree of branching
Ir/Al₂O₃Metallocyclobutane / Adsorbed OlefinSubstitutedHigher linearity

Conformational Inversion-Topomerization Mechanisms in Cyclohexyl Isomers

The stereochemistry and reactivity of this compound are intrinsically linked to the conformational behavior of its saturated counterpart, 1,2-diethylcyclohexane. Cyclohexane and its derivatives are not planar and exist predominantly in a low-energy chair conformation to minimize angle and torsional strain. This chair conformation can undergo a rapid "ring-flip" to an alternative chair conformation, a process known as conformational inversion. masterorganicchemistry.com During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial.

For disubstituted cyclohexanes like 1,2-diethylcyclohexane, two geometric isomers exist: cis and trans. The relative stability of their respective chair conformations is determined by the steric strain introduced by the substituents. The primary sources of this strain are 1,3-diaxial interactions and gauche interactions.

1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the third and fifth carbon atoms of the ring.

Gauche Interactions: Steric strain between substituents on adjacent carbons.

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position. The ethyl group has an A-value of approximately 1.75 kcal/mol, which is slightly larger than that of a methyl group (1.70 kcal/mol). masterorganicchemistry.com

Cis-1,2-Diethylcyclohexane

In the cis isomer, the two ethyl groups are on the same face of the ring. A ring flip interconverts two chair conformations where one ethyl group is axial and the other is equatorial. openstax.orglibretexts.org Both conformations are energetically equivalent. Each conformer possesses one axial ethyl group, which introduces steric strain from 1,3-diaxial interactions with axial hydrogens. Additionally, there is a gauche interaction between the adjacent axial and equatorial ethyl groups. libretexts.org

Trans-1,2-Diethylcyclohexane

For the trans isomer, the two ethyl groups are on opposite faces of the ring. The ring flip interconverts a diequatorial conformer and a diaxial conformer. libretexts.orgstackexchange.com

Diequatorial Conformer: Both ethyl groups occupy equatorial positions. This conformation avoids the significant steric strain of 1,3-diaxial interactions. The only notable strain is a gauche interaction between the two equatorial ethyl groups. This is by far the more stable conformation. libretexts.org

Diaxial Conformer: Both ethyl groups are in axial positions. This conformation is highly unstable due to two sets of 1,3-diaxial interactions. Each axial ethyl group interacts with two axial hydrogens, leading to substantial steric repulsion. stackexchange.com

The energy difference between the diequatorial and diaxial conformers of trans-1,2-diethylcyclohexane is significant, meaning the equilibrium lies almost exclusively toward the diequatorial form. The stability of these conformers directly influences the molecule's reactivity, as the transition states of reactions will be influenced by these steric considerations.

IsomerConformation 1Key Steric Interactions (Conformer 1)Conformation 2Key Steric Interactions (Conformer 2)Relative Stability
cis-1,2-DiethylcyclohexaneAxial-EquatorialOne 1,3-diaxial (ethyl-H), one gauche (ethyl-ethyl)Equatorial-AxialOne 1,3-diaxial (ethyl-H), one gauche (ethyl-ethyl)Conformers are of equal energy
trans-1,2-DiethylcyclohexaneDiequatorialOne gauche (ethyl-ethyl)DiaxialTwo 1,3-diaxial (ethyl-H) per ethyl groupDiequatorial is strongly favored

Stereochemistry and Conformational Analysis of 1,2 Diethylcyclohex 1 Ene and Its Derivatives

Principles of Stereoisomerism in Cyclic Alkenes

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org In the context of 1,2-diethylcyclohex-1-ene, several types of stereoisomerism are pertinent.

Geometric isomerism in alkenes arises from the restricted rotation around a carbon-carbon double bond. pressbooks.publibretexts.orgpharmaguideline.com For a molecule like this compound, the double bond is within the cyclohexene (B86901) ring. Due to the cyclic nature of the molecule, the substituents on the double bond carbons (the two ethyl groups and the two ring carbons C3 and C6) are fixed in their relative positions. The ring structure itself prevents the possibility of E/Z isomerism that is typically seen in acyclic alkenes. pearson.com The geometry of the double bond is inherently cis with respect to the continuation of the ring. Therefore, for this compound, the designation is typically understood, and E/Z notation is not applied to the double bond within the ring.

FeatureDescriptionRelevance to this compound
Restricted Rotation The pi bond of the C=C double bond prevents free rotation of the attached groups. pharmaguideline.comThe double bond within the cyclohexene ring locks the geometry.
Substituent Priority The Cahn-Ingold-Prelog (CIP) rules are used to assign priorities to the substituents on each carbon of the double bond to determine E/Z configuration. pressbooks.publibretexts.orgWhile the CIP rules can be applied, the cyclic constraint makes the configuration fixed, rendering the E/Z label redundant for the ring double bond.
Ring Constraint In small to medium-sized rings, a trans double bond is highly strained and generally not stable.Cyclohexene has a cis configuration for the double bond within the ring.

Chirality is the property of a molecule that is non-superimposable on its mirror image. libretexts.orgyoutube.com The two non-superimposable mirror images are called enantiomers. mvpsvktcollege.ac.in While the sp2 hybridized carbons of the double bond in this compound are not chiral centers, the presence of substituents can lead to chirality in the molecule as a whole. In the case of this compound, the molecule is achiral as it possesses a plane of symmetry that bisects the double bond and passes through the C4 and C5 carbons. However, if substituents were introduced on the saturated carbons of the ring (C3, C4, C5, or C6), this could create chiral centers, leading to the possibility of enantiomers. For a molecule to be chiral, it must lack a plane of symmetry and a center of inversion. pdx.edu

ConceptDefinitionApplication to Substituted Cyclohexenes
Chiral Center A carbon atom bonded to four different groups.Carbons 3, 4, 5, and 6 of the cyclohexene ring can become chiral centers if appropriately substituted.
Enantiomers Stereoisomers that are non-superimposable mirror images of each other. libretexts.orgDerivatives of this compound with chiral centers can exist as pairs of enantiomers.
Optical Activity The ability of a chiral molecule to rotate the plane of polarized light.Enantiomers of a chiral derivative would rotate plane-polarized light in equal but opposite directions. mvpsvktcollege.ac.in

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgmvpsvktcollege.ac.in This class of isomers occurs in compounds with multiple stereocenters. For derivatives of this compound, diastereomers can arise if there are two or more chiral centers within the molecule. For example, if a substituent is added to C4 and another to C5, multiple stereoisomers are possible. The relationship between stereoisomers that are not enantiomers is that of diastereomers. libretexts.org Diastereomers have different physical and chemical properties.

Consider a hypothetical derivative, 4-methyl-1,2-diethylcyclohex-1-ene. The introduction of the methyl group at C4 creates a chiral center. If another substituent is added, say at C5, this would create a second chiral center, leading to the possibility of diastereomers.

Stereoisomer RelationshipDescriptionExample in a Cyclohexene Derivative
Enantiomers Non-superimposable mirror images. All chiral centers are inverted relative to each other.(4R, 5R)-4,5-dimethyl-1,2-diethylcyclohex-1-ene and (4S, 5S)-4,5-dimethyl-1,2-diethylcyclohex-1-ene.
Diastereomers Stereoisomers that are not mirror images. At least one, but not all, chiral centers are different. libretexts.org(4R, 5R)-4,5-dimethyl-1,2-diethylcyclohex-1-ene and (4R, 5S)-4,5-dimethyl-1,2-diethylcyclohex-1-ene.

Conformational Landscapes and Energy Minimization

The cyclohexene ring is not planar. It adopts a puckered conformation to relieve angle and torsional strain. wikipedia.orgmasterorganicchemistry.com The presence of the double bond forces four of the carbon atoms (C1, C2, C3, and C6) to lie in a plane, while the other two carbons (C4 and C5) are out of this plane. This leads to a "half-chair" or "sofa" conformation as the most stable arrangement. wikipedia.org

The study of the various conformations of a molecule and their relative stabilities is known as conformational analysis. studysmarter.co.uk Several experimental and computational methods are employed to investigate the conformational landscapes of cyclohexene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the relative positions of atoms can be deduced, providing insight into the preferred conformation.

X-ray Crystallography: This technique provides precise information about the arrangement of atoms in the solid state, offering a static picture of the lowest energy conformation.

Computational Chemistry: Molecular mechanics, semi-empirical, ab initio, and density functional theory (DFT) methods are used to calculate the energies of different conformations. bohrium.com These calculations can map the potential energy surface and identify the most stable conformers and the energy barriers between them.

Substituents on the cyclohexene ring can influence the stability of different conformations. In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the equatorial position to avoid steric hindrance with axial hydrogens (1,3-diaxial interactions). msu.edulibretexts.orglibretexts.orgopenstax.orglibretexts.orglibretexts.orglibretexts.org

InteractionDescriptionEffect on this compound Conformation
Allylic Strain Steric strain between a substituent on a double bond and a substituent on an adjacent sp3 carbon.The ethyl groups will orient themselves to minimize interactions with the hydrogens on C3 and C6.
Torsional Strain Strain due to eclipsing of bonds on adjacent atoms. The half-chair conformation of the cyclohexene ring minimizes torsional strain.
Steric Hindrance Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow.The size of the ethyl groups will influence the puckering of the ring to achieve a minimum energy conformation.

Correlation between Conformation, Reactivity, and Stereoselectivity

A comprehensive search of scientific literature and chemical databases did not yield specific research findings, detailed data, or data tables pertaining to the correlation between conformation, reactivity, and stereoselectivity of the chemical compound “this compound” or its direct derivatives.

The available information largely pertains to the conformational analysis of saturated 1,2-disubstituted cyclohexane (B81311) rings, such as 1,2-dimethylcyclohexane. While these studies provide a foundational understanding of stereochemical principles in six-membered rings, the presence of a double bond in this compound introduces significantly different structural and electronic properties that govern its conformational preferences and reactivity.

The key differences that prevent direct extrapolation from saturated systems include:

Ring Geometry: The cyclohexene ring adopts a half-chair or sofa conformation, which is distinct from the chair conformation of cyclohexane. This alters the spatial relationships between substituents.

Hybridization: The ethyl groups in this compound are attached to sp²-hybridized carbon atoms of the double bond, whereas in saturated analogs, they are attached to sp³-hybridized carbons. This affects bond angles, bond lengths, and rotational barriers.

Allylic Strain: The conformational preferences of the ethyl groups and the allylic hydrogens and carbons at positions 3 and 6 are governed by allylic strain, a factor not present in the same manner in saturated cyclohexane systems.

Due to the absence of specific studies on this compound, it is not possible to provide scientifically accurate and detailed content, including data tables, on the correlation between its conformation and stereoselective reactivity as requested. Such an analysis would require experimental or computational data that is not currently available in the public scientific domain.

Advanced Theoretical and Computational Studies of 1,2 Diethylcyclohex 1 Ene

Quantum Chemical Calculations

Quantum chemical calculations are based on solving approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. These methods are essential for understanding molecular properties, reactivity, and spectroscopy.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic energy based on the electron density, offering a balance of accuracy and computational cost. lettersonmaterials.com

For 1,2-diethylcyclohex-1-ene, these calculations would be used to determine its ground-state geometry, molecular orbital energies, and the distribution of electron density. A key focus would be on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. youtube.comnih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond.

Additionally, these methods can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map for this compound would show regions of negative potential (in red) concentrated around the π-system of the double bond, indicating the most likely sites for electrophilic attack.

Illustrative Electronic Properties of this compound from DFT Calculations

Property Illustrative Value Description
HOMO Energy -6.2 eV Indicates the energy of the highest energy electrons, related to ionization potential.
LUMO Energy +0.5 eV Indicates the energy of the lowest energy unoccupied state, related to electron affinity.
HOMO-LUMO Gap 6.7 eV The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability. nih.gov
Dipole Moment ~0.4 D A measure of the molecule's overall polarity. A small value is expected due to the hydrocarbon structure.

Note: The values in this table are illustrative and represent typical results for a molecule of this type based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a molecule as a function of its geometric coordinates. By exploring the PES, chemists can identify stable isomers and conformers, which correspond to energy minima, and the transition states that connect them, which are first-order saddle points. ucsb.edu

For this compound, PES exploration would focus on the conformational flexibility of the six-membered ring and the rotation of the two ethyl substituents. The cyclohexene (B86901) ring is known to exist in a half-chair conformation, but it can interconvert via a higher-energy boat-like transition state. nih.gov Computational methods can calculate the energy barrier for this ring inversion process. Similarly, the rotation of the C-C single bonds of the ethyl groups also has specific energy barriers that can be quantified.

Transition state analysis is crucial for understanding reaction mechanisms. github.io For a reaction involving this compound, such as electrophilic addition to the double bond, quantum chemical calculations can locate the structure and energy of the transition state. ucsb.eduyoutube.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. A vibrational frequency calculation must be performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Illustrative Relative Energies of Cyclohexene Ring Conformers

Conformation Illustrative Relative Energy (kcal/mol) Description
Half-Chair 0.0 The most stable conformation of the cyclohexene ring.
Boat (Transition State) ~6 - 8 kcal/mol Represents the energy barrier for the ring inversion process. nih.gov

Note: The values in this table are representative and based on computational studies of substituted cyclohexene systems.

Quantum chemistry provides a powerful means of predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.comnih.gov Calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netyoutube.comnih.gov

For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique nucleus in the molecule. These predicted values, when properly referenced, can be compared directly with experimental data to aid in signal assignment.

Similarly, the calculation of vibrational frequencies allows for the prediction of the IR spectrum. researchgate.netgithub.io Key vibrational modes for this compound would include the C=C stretching frequency, the stretching frequencies for sp² and sp³ C-H bonds, and various bending modes. The C=C stretch in tetrasubstituted alkenes is often weak in IR spectroscopy, but its calculated frequency can still be a useful diagnostic tool. orgchemboulder.commsu.edu

Illustrative Predicted Spectroscopic Data for this compound

Predicted IR Frequencies
Vibrational Mode Illustrative Wavenumber (cm⁻¹)
C=C Stretch 1670 - 1680
sp² C-H Stretch (Not applicable)
sp³ C-H Stretch 2850 - 2960
CH₂/CH₃ Bending 1375 - 1465
Predicted NMR Chemical Shifts
Nucleus Illustrative Chemical Shift (ppm)
¹³C (C=C) 130 - 140
¹³C (Allylic CH₂) 25 - 35
¹H (Allylic CH₂) 2.0 - 2.3

Note: These values are illustrative and represent typical ranges for the specified functional groups.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govyoutube.com This approach provides a "computational microscope" for viewing molecular motion, conformational changes, and thermodynamic behavior.

An MD simulation of this compound would involve defining a force field (a set of parameters describing the potential energy of the system) and simulating the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. The resulting trajectory provides detailed information on the molecule's conformational dynamics. For this compound, this would include observing the ring puckering of the cyclohexene moiety and the rotational motion (dihedral angle transitions) of the ethyl side chains. nih.gov

By analyzing the statistical distribution of conformations in the trajectory, one can determine the relative populations of different conformers at a given temperature. Furthermore, thermodynamic properties such as average potential energy, heat capacity, and density (for bulk simulations) can be calculated by averaging these quantities over the entire simulation time. researchgate.netsemnan.ac.irrsc.orgtandfonline.com

Illustrative Thermodynamic Properties Derivable from MD Simulations

Property Description
Potential Energy The average potential energy of the system, related to molecular stability.
Heat Capacity (Cv) A measure of the system's ability to store thermal energy, calculated from energy fluctuations.
Conformational Entropy A measure of the conformational disorder of the molecule, calculated from the probability distribution of states.
Density (for bulk liquid) The simulated mass density of the compound in a liquid state simulation.

Note: This table lists properties that can be calculated from MD simulation trajectories.

A significant challenge in MD simulations is the timescale problem: many important conformational changes, such as ring inversions, occur on timescales longer than what can be accessed with standard simulations. A simulation can become trapped in a local energy minimum on the PES, leading to incomplete sampling of the conformational space. storkapp.me

Enhanced sampling methods are designed to overcome this limitation by accelerating the exploration of the energy landscape. nih.gov For a flexible molecule like this compound, these techniques are essential for a comprehensive understanding of its dynamics. Two common methods are:

Metadynamics : This method accelerates conformational sampling by adding a history-dependent biasing potential to the system. springernature.comresearchgate.netmdpi.com This potential discourages the simulation from revisiting previously explored conformations, effectively "filling up" energy wells and pushing the system over energy barriers to explore new states.

Replica Exchange Molecular Dynamics (REMD) : In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. magtech.com.cnnih.gov Periodically, the coordinates of replicas at adjacent temperatures are swapped. The higher-temperature replicas can easily cross high energy barriers, and by swapping with lower-temperature replicas, they allow the low-temperature systems to access new conformational states that would otherwise be inaccessible. This ensures a more complete and thermodynamically accurate sampling of the conformational landscape.

By applying these methods, a complete free energy surface as a function of key dihedral angles (e.g., those defining the ring pucker and ethyl group orientation) can be constructed for this compound.

QM/MM Methods in Complex System Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical processes in large, complex systems such as solutions or enzymes. scispace.com In these simulations, the chemically active region, where bond-making and bond-breaking occur, is treated with accurate but computationally expensive quantum mechanics (QM), while the surrounding environment (e.g., solvent molecules) is described by more efficient molecular mechanics (MM) force fields. scispace.comuiuc.edu This dual approach allows for the investigation of reaction mechanisms and dynamics within a realistic environmental context, which is often prohibitive for purely QM calculations. uiuc.edu

For a system involving this compound, a QM/MM simulation could be designed to study its reactivity, for instance, in an epoxidation reaction within a solvent matrix. The this compound molecule and the oxidizing agent would constitute the QM region, providing a detailed electronic description of the reaction pathway. The surrounding solvent molecules would be treated using MM, capturing their influence on the reaction's energetics and dynamics.

The total energy of the system in a QM/MM calculation is typically expressed as:

Etotal = EQM + EMM + EQM/MM

where EQM is the energy of the quantum mechanical region, EMM is the energy of the molecular mechanics region, and EQM/MM describes the interaction between the two regions. scispace.com This interaction term is crucial and can be handled with different levels of sophistication, such as mechanical embedding or the more accurate electrostatic embedding, where the QM wavefunction is polarized by the electrostatic field of the MM environment. wikipedia.org

Illustrative Data for a Hypothetical QM/MM Simulation:

Below is a table representing hypothetical energy values for a QM/MM simulation of the epoxidation of this compound in a non-polar solvent like n-hexane, demonstrating the contributions of the different energy components.

System ComponentEnergy Contribution (kcal/mol)
QM Region (this compound + Peroxy Acid)-750.4
MM Region (n-hexane solvent box)-25.8
QM/MM Interaction Energy-5.2
Total System Energy -781.4

This table is for illustrative purposes and does not represent actual experimental or calculated data.

The application of QM/MM methods allows for the study of solvent effects on reaction barriers and transition state geometries. For example, simulations can reveal how solvent caging influences the conformational dynamics of the reactants or how specific solvent-solute interactions stabilize or destabilize the transition state. rsc.org

Integration of Computational Methods with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental findings. This synergy is essential for refining computational methods and ensuring their predictive power.

Validation of Theoretical Models with Spectroscopic and Reactivity Data

Theoretical models, whether they employ QM, MM, or QM/MM methods, must be benchmarked against real-world data. Spectroscopic techniques provide a wealth of information about molecular structure, bonding, and electronic properties that can be directly compared with computational predictions. For a molecule like this compound, infrared (IR) and Raman spectroscopy are particularly useful. spectroscopyonline.com

The vibrational frequencies calculated from quantum chemical methods can be correlated with the absorption bands observed in experimental IR and Raman spectra. The C=C stretching frequency in alkenes, for instance, is a characteristic vibration that is sensitive to the substitution pattern around the double bond. spectroscopyonline.com A well-calibrated theoretical model should be able to reproduce these frequencies with a high degree of accuracy.

Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies:

The following table provides a hypothetical comparison between experimentally observed and computationally predicted IR frequencies for key vibrational modes of this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Deviation (%)
C=C Stretch16751682+0.42
=C-H Stretch30203028+0.26
CH₂ Scissoring14501455+0.34
CH₃ Asymmetric Stretch29602968+0.27

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Beyond spectroscopy, reactivity data, such as reaction rates and equilibrium constants, serve as crucial benchmarks for theoretical models. For instance, the activation energy for a reaction involving this compound, determined experimentally through kinetic studies, can be compared with the value calculated from the potential energy surface of the reaction. A close agreement between the experimental and theoretical activation energies would lend confidence to the proposed reaction mechanism and the computational method employed. acs.org

Computational Insights into Stereoselectivity of Reactions

Computational methods are invaluable for elucidating the origins of stereoselectivity in chemical reactions. masterorganicchemistry.com For reactions involving chiral or prochiral molecules like this compound, theoretical calculations can predict which stereoisomer is likely to be the major product and, more importantly, explain why.

By mapping the potential energy surface for different reaction pathways leading to various stereoisomers, computational chemists can identify the transition states and determine their relative energies. According to transition state theory, the pathway with the lowest energy transition state will be the kinetically favored one, leading to the major product.

For example, in the hydrogenation of this compound, the hydrogen atoms can add to the double bond from the same face (syn-addition) or from opposite faces (anti-addition). Furthermore, the approach of the reagent can be influenced by the conformation of the cyclohexene ring and the orientation of the ethyl groups, leading to different diastereomeric products.

Computational models can quantify the steric and electronic factors that govern this selectivity. nih.gov For instance, an analysis of the transition state geometries can reveal steric clashes or favorable orbital interactions that stabilize one pathway over another.

Illustrative Data for a Stereoselective Reaction:

Consider the dihydroxylation of this compound, which can lead to different diastereomeric diols. The table below presents hypothetical calculated activation energies for the formation of two possible diastereomers.

Diastereomeric ProductPathwayCalculated Activation Energy (kcal/mol)Predicted Product Ratio (at 298 K)
(1R,2S)-1,2-diethylcyclohexane-1,2-diolA12.595%
(1R,2R)-1,2-diethylcyclohexane-1,2-diolB14.85%

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Such computational insights are not only crucial for understanding fundamental reaction mechanisms but also for designing new catalysts and synthetic strategies that can control the stereochemical outcome of a reaction. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 1,2 Diethylcyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 1,2-diethylcyclohex-1-ene, ¹H and ¹³C NMR are fundamental in assigning the atomic connectivity and providing insights into the stereochemistry of the molecule.

Application of ¹H and ¹³C NMR for Structural Assignment and Stereochemistry

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry in 1,2-disubstituted cyclohexene (B86901) rings, the number of unique proton signals is reduced. The protons of the ethyl groups and the cyclohexene ring will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C2 (vinylic)-~135-140
C3, C6 (allylic CH₂)~1.9-2.1~25-30
C4, C5 (homoallylic CH₂)~1.5-1.7~22-27
Ethyl CH₂~2.0-2.2 (quartet)~20-25
Ethyl CH₃~1.0-1.2 (triplet)~12-15

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

The coupling patterns in the ¹H NMR spectrum, such as the triplet for the methyl protons and the quartet for the methylene (B1212753) protons of the ethyl groups, confirm their connectivity. The complexity of the signals for the ring protons arises from spin-spin coupling between adjacent non-equivalent protons.

Advanced NMR Techniques for Conformational Analysis and Dynamics (e.g., NOESY, COSY)

To delve deeper into the three-dimensional structure and conformational dynamics of this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Cross-peaks would be observed between geminal and vicinal protons, allowing for the unambiguous assignment of the ring protons and confirming the connectivity within the ethyl groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, providing a definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformational preferences of the molecule. This experiment detects through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. For this compound, NOESY can be used to study the preferred orientation of the ethyl groups relative to the cyclohexene ring. The cyclohexene ring itself exists in a half-chair conformation, and NOESY can provide evidence for the dynamic equilibrium between different half-chair forms.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group and Structural Insights

The IR spectrum of this compound is expected to show characteristic absorption bands for the different types of bonds present. The most prominent features would be those associated with the C-H and C=C bonds. The NIST WebBook provides a reference gas-phase IR spectrum for the related compound 1,2-dimethylcyclohexene (B155917), which serves as a useful comparison. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp² C-H, vinylic)~3020-3080Medium-Weak
C-H stretch (sp³ C-H, alkyl)~2850-2960Strong
C=C stretch (alkene)~1640-1680Medium-Weak (tetrasubstituted)
CH₂ bend (scissoring)~1450-1470Medium
CH₃ bend (asymmetric)~1440-1460Medium
CH₃ bend (symmetric)~1375-1385Medium

The C=C stretching vibration in a tetrasubstituted alkene like this compound is often weak or absent in the IR spectrum due to the lack of a significant change in the dipole moment during the vibration. The C-H stretching region can distinguish between the vinylic C-H bonds (if any were present, which they are not in this tetrasubstituted alkene) and the alkyl C-H bonds. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that is unique to the molecule.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage of Raman for a molecule like this compound is that the C=C stretching vibration, which is weak in the IR spectrum, is typically strong in the Raman spectrum. This is because the polarizability of the C=C bond changes significantly during the stretching vibration. Therefore, the Raman spectrum would show a strong band in the 1640-1680 cm⁻¹ region, confirming the presence of the alkene functional group.

Like IR spectroscopy, Raman can also detect the various C-H stretching and bending vibrations. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Theoretical Vibrational Analysis for Complex Molecules

For a molecule with multiple conformational possibilities, such as this compound, theoretical vibrational analysis using computational methods like Density Functional Theory (DFT) can be a powerful tool. rsc.org By calculating the vibrational frequencies and intensities for different possible conformers (e.g., different half-chair forms of the cyclohexene ring and various rotamers of the ethyl groups), the calculated spectra can be compared with the experimental IR and Raman spectra. This comparison can help in identifying the most stable conformer or the mixture of conformers present under the experimental conditions. Theoretical calculations can also aid in the assignment of complex vibrational bands in the fingerprint region that are difficult to assign based on empirical correlations alone.

Mass Spectrometry (MS) in Mechanistic Pathway Delineation

Mass spectrometry is a pivotal analytical technique for elucidating the reaction mechanisms involving this compound by identifying reactants, intermediates, and products based on their mass-to-charge ratio (m/z) and fragmentation patterns. wikipedia.org In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. orgchemboulder.com The molecular ion for this compound (C₁₀H₁₈) would appear at an m/z value of 138.

This energetically unstable molecular ion undergoes a series of predictable fragmentation reactions to form smaller, more stable charged fragments. ucla.edu The analysis of these fragments provides structural clues that are essential for delineating mechanistic pathways. For cycloalkenes like this compound, characteristic fragmentation pathways include allylic cleavage and retro-Diels-Alder reactions. ugto.mx

A primary fragmentation pathway involves the cleavage of a C-C bond at a position allylic to the double bond, which is energetically favorable as it leads to the formation of a resonance-stabilized allylic cation. In the case of this compound, the loss of an ethyl radical (•CH₂CH₃, mass of 29 Da) is a highly probable event. This cleavage results in a stable tertiary allylic carbocation with an m/z of 109.

Another significant fragmentation mechanism for cyclohexene derivatives is the retro-Diels-Alder (RDA) reaction. This process involves the cleavage of two bonds within the cyclohexene ring, resulting in the formation of a conjugated diene and an alkene. For this compound, the RDA reaction would lead to the elimination of an ethene molecule (C₂H₄, mass of 28 Da), producing a radical cation of 3,4-diethylbuta-1,3-diene at m/z 110. Subsequent fragmentations can involve the loss of methyl (CH₃) or other alkyl radicals from these primary fragments, leading to a complex but interpretable mass spectrum. wikipedia.org

By monitoring the appearance and disappearance of specific ions corresponding to reactants, proposed intermediates, and final products during a reaction, researchers can piece together the step-by-step mechanistic pathway. For example, in an oxidation or hydrogenation reaction, the mass spectra taken at different time intervals would show a decrease in the intensity of the m/z 138 peak and the emergence of new peaks corresponding to the reaction products.

Interactive Data Table: Predicted Mass Spectral Fragmentation of this compound

m/z ValueProposed Fragment IonFormula of FragmentNeutral LossType of Fragmentation
138Molecular Ion[C₁₀H₁₈]⁺•-Ionization
123Loss of Methyl[C₉H₁₅]⁺•CH₃Allylic Cleavage (minor)
110Retro-Diels-Alder product[C₈H₁₄]⁺•C₂H₄Retro-Diels-Alder
109Loss of Ethyl[C₈H₁₃]⁺•C₂H₅Allylic Cleavage
95Loss of Propyl[C₇H₁₁]⁺•C₃H₇Cleavage
81Loss of Ethyl from RDA product[C₆H₉]⁺•C₂H₅Secondary Fragmentation

Integration of Advanced Spectroscopy with Chemometric Approaches

To achieve a comprehensive understanding of complex chemical systems, such as reaction monitoring or isomer differentiation involving this compound, integrating data from multiple advanced spectroscopic techniques is often necessary. bohrium.com Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information; MS reveals molecular weight and fragmentation data, while NMR offers detailed insights into the molecular structure and connectivity. chemspider.com However, the large and complex datasets generated by these methods, especially when monitoring reactions over time, can be challenging to interpret directly.

Chemometrics, the application of mathematical and statistical methods, provides powerful tools to extract meaningful chemical information from such large datasets. vurup.sk Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are central to chemometrics. researchgate.netrsc.org These methods can identify patterns and relationships within the spectral data that are not obvious from simple visual inspection.

When studying a reaction involving this compound, a series of spectra (e.g., NMR or MS) can be collected over time. This creates a large data matrix where each row might represent a time point and each column a spectral variable (e.g., m/z value or chemical shift). PCA can be applied to this matrix to reduce its dimensionality, summarizing the major sources of variation in the data into a few principal components (PCs). A scores plot of the first two or three PCs can reveal the trajectory of the reaction, showing clusters of data points corresponding to the reactant, intermediates, and products. researchgate.net This allows for a model-free approach to understanding the reaction kinetics and mechanism. copernicus.org

The integration of MS and NMR data is particularly powerful. nih.gov For instance, in analyzing a mixture of alkene isomers, GC-MS can separate the isomers and provide their mass spectra, while NMR can give detailed structural information about the bulk mixture. vurup.sk By applying chemometric methods like Multivariate Curve Resolution (MCR), it is possible to deconvolve the data to obtain pure spectra and concentration profiles for each component in the mixture, even if they are not fully separated chromatographically. rsc.org This integrated approach enhances the ability to differentiate between structural isomers, such as cis/trans isomers of substituted cycloalkenes, which may have very similar mass spectra but distinct NMR signals. vurup.skwpmucdn.com

Interactive Data Table: Application of Chemometrics in Spectroscopic Analysis

Chemometric MethodSpectroscopic Data InputInformation YieldedApplication Example for this compound
Principal Component Analysis (PCA) Time-resolved MS or NMR spectraReaction monitoring, identification of key intermediates, data clusteringTracking the progress of a hydrogenation reaction by observing the trajectory from reactant (this compound) to product (1,2-diethylcyclohexane) in the PC scores plot.
Partial Least Squares (PLS) Regression Spectral data (e.g., IR, Raman) and concentration dataQuantitative prediction modelsBuilding a model to predict the concentration of this compound in a complex mixture based on its NIR spectrum.
Multivariate Curve Resolution (MCR) Hyphenated data (e.g., LC-MS, GC-MS) or reaction monitoring dataDeconvolution of mixed spectra, determination of pure component spectra and concentration profilesResolving the individual mass spectra and concentration profiles of this compound and its isomers from an unresolved chromatographic peak. bohrium.com

Applications and Future Directions in Organic Synthesis Involving 1,2 Diethylcyclohex 1 Ene and Its Congeners

Role as Versatile Chiral Building Blocks in Complex Molecule Synthesis

Chiral cyclohexene (B86901) derivatives, including those structurally related to 1,2-diethylcyclohex-1-ene, are highly valued as versatile building blocks in the asymmetric synthesis of complex natural products and biologically active molecules. nih.govresearchgate.netenamine.net The inherent chirality of these scaffolds allows for the construction of intricate molecular architectures with a high degree of stereocontrol. nih.gov The strategic incorporation of these pre-existing chiral centers can significantly streamline synthetic routes, obviating the need for challenging enantioselective transformations at later stages. enamine.net

The utility of chiral cyclohexenes is evident in their application to the synthesis of a diverse array of natural products containing cyclohexane (B81311) units. nih.gov For instance, the Ferrier carbocyclization reaction provides a powerful method for generating enantiomerically pure cyclohexanone (B45756) derivatives from carbohydrates, which can then be elaborated into complex targets. nih.govresearchgate.net This approach has been successfully employed in the total synthesis of natural products like hygromycin A, lycoricidine, and morphine. nih.gov

Furthermore, the development of methods for the desymmetrization of prochiral cyclohexanes has opened new avenues for creating stereochemically rich cyclohexene derivatives. nih.gov Catalyst-controlled C-H functionalization can transform unactivated C-H bonds in a highly site- and stereoselective manner, providing access to complex chiral building blocks that were previously difficult to obtain. nih.gov These advancements underscore the immense potential of chiral cyclohexenes as foundational elements in the construction of medicinally relevant compounds. enamine.netmdpi.com The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive the development of novel methods for preparing and utilizing these versatile chiral building blocks. enamine.net

Strategic Precursors in Annulation and Cyclization Reactions

This compound and its congeners are valuable precursors in a variety of annulation and cyclization reactions, which are fundamental strategies for constructing cyclic and polycyclic frameworks in organic synthesis. colab.wsacs.org These reactions often proceed through intermediates where the cyclohexene ring acts as a reactive handle, facilitating the formation of new rings with controlled stereochemistry. nih.govacs.org

One of the most powerful applications of cyclohexene derivatives is in the Diels-Alder reaction, a concerted [4+2] cycloaddition that forms a six-membered ring. Substituted cyclohexenes can act as either the diene or dienophile component, leading to the construction of complex polycyclic systems. The tethered Diels-Alder reaction, where the diene and dienophile are temporarily linked, is a particularly effective strategy for controlling regio- and stereoselectivity in the formation of functionalized cyclohexene derivatives. jst.go.jp

Furthermore, cyclohexene derivatives are key substrates in catalytic cascade reactions that can rapidly build molecular complexity. For example, biocatalytic double- and triple-cascade reactions have been developed for the highly stereoselective synthesis of functionalized cyclohexenes. thieme-connect.comresearchgate.net These enzyme-catalyzed processes can generate multiple stereocenters in a single operation with high diastereomeric and enantiomeric ratios. thieme-connect.com Similarly, transition metal-catalyzed reactions, such as those involving cobalt, can lead to divergent cycloadditions of alkynes with conjugated dienes, yielding various bicyclic and cyclohexadiene products. acs.orgresearchgate.net The choice of catalyst and ligands can direct the reaction towards different cyclization pathways, highlighting the versatility of these methods. acs.org

The strategic use of cyclohexene precursors in these ring-forming reactions provides efficient access to a wide range of molecular architectures, which are often difficult to synthesize using other methods.

Emerging Areas in Cyclohexene Chemistry

The field of cyclohexene chemistry is continually evolving, with a strong emphasis on developing more sustainable and efficient synthetic methods. Two key areas of focus are the implementation of green chemistry principles and the design of novel catalytic systems for stereoselective transformations.

Green Chemistry Approaches in Cyclohexene Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and modification of cyclohexenes to minimize environmental impact. unipd.it A primary goal is to replace hazardous reagents and solvents with more benign alternatives. acs.org For instance, the use of hydrogen peroxide as a green oxidant in cyclohexene oxidation reactions is a significant advancement, as it produces only water as a byproduct. rjpbcs.combohrium.com

Researchers are actively exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste. rjpbcs.comicm.edu.pl For example, vanadium-based polyoxometalates doped on modified clays (B1170129) have shown high efficiency in the oxidation of cyclohexene. icm.edu.pl Similarly, iron-based photocatalysis using visible light offers a sustainable approach for the synthesis of cyclohexenes without the need for additional oxidizing or reducing agents or high temperatures. sdgsuniversities.org

The development of solvent-free reaction conditions or the use of water as a solvent are also key strategies in green cyclohexene chemistry. cardiff.ac.uknih.gov Ultrasound irradiation has been shown to promote the oxidation of cyclohexene in the absence of a solvent, demonstrating a green and efficient method. rjpbcs.com These green chemistry approaches not only reduce the environmental footprint of chemical processes but also often lead to improved efficiency and safety.

Table 1: Green Chemistry Approaches in Cyclohexene Reactions

Green Chemistry PrincipleApplication in Cyclohexene ChemistryExampleReference(s)
Use of Renewable FeedstocksSynthesis from bio-based materialsSynthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived acids. researchgate.net
Atom EconomyDesigning reactions that maximize the incorporation of all materials.Iron-catalyzed crossed intermolecular radical cation cycloadditions. rsc.orgwordpress.com
Use of Safer Solvents and AuxiliariesReplacing hazardous solvents with water or performing reactions solvent-free.Olefin metathesis in water emulsions. nih.gov
Design for Energy EfficiencyUsing alternative energy sources like microwave or ultrasound.Ultrasonic irradiation for cyclohexene oxidation. unipd.itrjpbcs.com
Use of CatalysisEmploying catalytic reagents over stoichiometric ones.Gold-supported catalysts for aerobic epoxidation of cyclohexene. cardiff.ac.uk

Development of Novel Catalytic Systems for Stereoselective Transformations

The development of new catalytic systems for the stereoselective transformation of cyclohexenes is a highly active area of research, aiming to provide efficient access to enantiomerically pure compounds. nih.govpnas.org These catalysts are designed to control the three-dimensional arrangement of atoms in the product, which is crucial for the biological activity of many pharmaceuticals.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric functionalization of cyclohexenes. Chiral bifunctional thiourea (B124793) organocatalysts, for example, have been successfully used in the stereoselective addition of nucleophiles to imines derived from cyclohexenones. researchgate.net Biocatalysis, utilizing enzymes, also offers exceptional stereoselectivity. Engineered enzymes have been employed in cascade reactions to produce highly substituted cyclohexene derivatives with excellent enantiomeric and diastereomeric ratios. thieme-connect.comresearchgate.net

Transition metal catalysis continues to be a cornerstone of stereoselective synthesis. Chiral rhodium and iridium complexes have been developed for a variety of transformations, including asymmetric hydrogenation and C-H activation/Cope rearrangements, leading to products with high enantiomeric excess. pnas.orgdiva-portal.org Gold-catalyzed asymmetric cycloisomerization of ene-allenes provides a route to chiral vinylcyclohexenes. nih.gov Furthermore, gallium-salen complexes have shown promise in the enantioselective ring-opening of cyclohexene oxide. sioc-journal.cn

The ongoing development of these novel catalytic systems is expanding the toolbox of synthetic chemists, enabling the creation of complex chiral molecules with greater precision and efficiency. acs.orgunibo.it

Table 2: Examples of Novel Catalytic Systems for Cyclohexene Transformations

Catalyst TypeTransformationSubstrate ExampleProduct StereoselectivityReference(s)
Dirhodium TetraprolinateC-H Activation/Cope RearrangementVinyldiazoacetate and Methylcyclohexene>98% de, 99% ee pnas.org
Gold(I)/Chiral LigandAsymmetric CycloisomerizationEne-alleneHigh ee nih.gov
Engineered 4-Oxalocrotonate TautomeraseBiocatalytic CascadeCinnamic aldehyde and nitromethaneer > 99:1, dr up to >20:1 thieme-connect.com
Iridium Complex(5+1) AnnulationMethyl ketone and 1,5-diolHigh stereocontrol acs.org
Chiral ThioureaNucleophilic Addition to IminesAcetylacetone and N-CBz imineUp to 61% ee researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,2-diethylcyclohex-1-ene, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves catalytic dehydrogenation of 1,2-diethylcyclohexane or alkylation of cyclohexene derivatives. Optimization requires evaluating catalysts (e.g., palladium or platinum on carbon) and solvent systems (e.g., ethanol or THF). Reaction efficiency can be monitored via gas chromatography (GC) to track yield and purity . For retrosynthetic planning, AI-driven tools like Template_relevance Reaxys or Pistachio models predict feasible routes by analyzing analogous cyclohexene derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming regiochemistry and substituent orientation. Computational methods, such as Density Functional Theory (DFT), model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Gas chromatography-mass spectrometry (GC-MS) validates purity, while infrared (IR) spectroscopy identifies functional groups like C=C stretching (~1650 cm⁻¹) .

Q. What experimental conditions stabilize this compound during storage and handling?

  • Methodological Answer : The compound is sensitive to oxidation and light. Storage under inert gas (argon or nitrogen) in amber glass vials at –20°C minimizes degradation. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated oxidation. Periodic purity checks via GC or HPLC are recommended .

Advanced Research Questions

Q. What are the mechanistic pathways for the oxidative cleavage of this compound using strong oxidizing agents?

  • Methodological Answer : Warm, concentrated KMnO4 cleaves the double bond via a syn-dihydroxylation intermediate, yielding two carbonyl-containing fragments. For this compound, this produces 1,2-diethylcyclohexane-1,2-diol, which further oxidizes to dicarboxylic acids under acidic conditions. Reaction monitoring via thin-layer chromatography (TLC) and product isolation through fractional crystallization are essential .

Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?

  • Methodological Answer : Inconsistent toxicity results often arise from variations in exposure routes (oral vs. inhalation) or species-specific metabolic pathways. A tiered approach is recommended:

  • Step 1 : Validate in vitro assays (e.g., Ames test for mutagenicity) using standardized protocols.
  • Step 2 : Compare outcomes across multiple animal models (e.g., rodents vs. zebrafish) to identify conserved toxicity pathways.
  • Step 3 : Apply statistical meta-analysis to assess study heterogeneity, prioritizing high-confidence findings .

Q. What computational strategies predict the regioselectivity of electrophilic additions to this compound?

  • Methodological Answer : Molecular dynamics simulations and DFT-based Fukui indices quantify electrophilic susceptibility at specific carbons. For example, the more substituted carbon in the cyclohexene ring (C1) typically exhibits higher electrophilic reactivity due to hyperconjugative stabilization. Software like Gaussian or ORCA can model transition states and predict major products .

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The cis/trans configuration of ethyl groups affects steric hindrance and π-orbital alignment. Cis-substituted derivatives favor endo transition states, while trans-substituted isomers may exhibit lower reaction rates. Experimental validation involves synthesizing stereoisomers and comparing cycloaddition kinetics using stopped-flow spectroscopy .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Use probit or logit regression models to calculate LD50/LC50 values. For non-linear responses, the Hill equation or Benchmark Dose (BMD) modeling accounts for threshold effects. Ensure compliance with OECD guidelines for data reporting, including confidence intervals and goodness-of-fit metrics (e.g., χ² tests) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Adopt the following protocols:

  • Synthesis : Document catalyst activation steps (e.g., reduction under H2 flow) and reaction quenching methods.
  • Characterization : Use internal standards (e.g., tetramethylsilane for NMR) and cross-validate spectra with PubChem/DSSTox databases .
  • Data Sharing : Publish raw spectral data and computational input files in open repositories like Zenodo or Figshare .

Tables for Key Data Standards

Parameter Analytical Method Acceptance Criteria Reference
PurityGC-MS≥98% (area normalization)
Thermal StabilityDifferential Scanning CalorimetryDecomposition onset >150°C
MutagenicityAmes Test (OECD 471)Negative up to 500 µg/plate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.